molecular formula C10H14N4O4S B2375786 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine CAS No. 328028-18-8

1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine

Cat. No.: B2375786
CAS No.: 328028-18-8
M. Wt: 286.31
InChI Key: TXHCQSRNEQKTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, affecting cellular pathways and signaling.

Comparison with Similar Compounds

1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine can be compared with similar compounds such as:

    1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.

    1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine: Contains a morpholine ring, offering different reactivity and selectivity.

    1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)azetidine: Features an azetidine ring, providing unique chemical properties.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring with the hydrazinyl and nitrobenzenesulfonyl groups, which confer distinct reactivity and selectivity.

Properties

IUPAC Name

(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4S/c11-12-9-4-3-8(7-10(9)14(15)16)19(17,18)13-5-1-2-6-13/h3-4,7,12H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHCQSRNEQKTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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